molecular formula C11H11BrN2 B1524450 4-bromo-1-(2-phenylethyl)-1H-pyrazole CAS No. 261948-25-8

4-bromo-1-(2-phenylethyl)-1H-pyrazole

Cat. No. B1524450
M. Wt: 251.12 g/mol
InChI Key: UKNXOODQHSSASK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, and these transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations .


Molecular Structure Analysis

The molecular structure of 4-bromo-1-(2-phenylethyl)-1H-pyrazole consists of a pyrazole ring attached to a phenylethyl group at the 1-position and a bromine atom at the 4-position.


Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . Free radical bromination of alkyl benzenes is a common reaction .

Scientific Research Applications

Synthesis and Chemical Properties

  • Structure and Tautomerism : Research on 4-bromo substituted 1H-pyrazoles has revealed insights into their tautomerism in solid states and solutions, providing a foundation for understanding their chemical behavior and potential applications in synthesis and drug design (Trofimenko et al., 2007).

  • Catalytic Applications : The compound has been utilized in the synthesis of palladium(II) complexes, which act as efficient pre-catalysts for Suzuki-Miyaura coupling reactions, highlighting its role in facilitating the formation of carbon-carbon bonds (Sharma et al., 2013).

Biological Evaluation

  • Antimicrobial Activity : N-phenylpyrazole derivatives synthesized using 4-bromoacetyl pyrazoles have shown significant antimicrobial properties, suggesting the potential for developing new therapeutic agents based on this scaffold (Farag et al., 2008).

Material Science Applications

  • Nanoparticle Formation : The reactions involving 4-bromo-1-(2-chloroethyl)-1H-pyrazole have led to the development of nanoparticles with potential applications in catalysis and material science, demonstrating the compound's utility in creating novel nanomaterials (Sharma et al., 2013).

properties

IUPAC Name

4-bromo-1-(2-phenylethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-11-8-13-14(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNXOODQHSSASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-phenylethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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